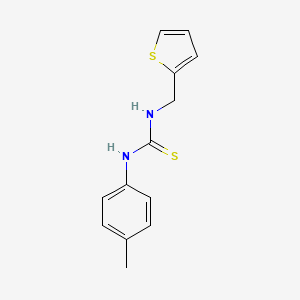
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea, also known as MTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MTU belongs to the class of thiourea compounds, which have been found to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties.
作用機序
The mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is believed to involve multiple pathways. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death. Additionally, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to interfere with the viral replication cycle by inhibiting the activity of viral enzymes and blocking the entry of the virus into host cells.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit several biochemical and physiological effects in vitro and in vivo. In particular, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been found to modulate the expression of several genes involved in cell cycle regulation and DNA repair. Furthermore, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the levels of reactive oxygen species in cells.
実験室実験の利点と制限
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is also relatively easy to synthesize and purify, making it a suitable candidate for further drug development. However, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has some limitations, including its potential toxicity and side effects, which need to be carefully evaluated in preclinical and clinical studies. Additionally, the mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, and further research is needed to elucidate its molecular targets and pathways.
将来の方向性
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has several potential future directions for research and development. One possible direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to explore its antiviral and antibacterial activity and develop novel therapies for infectious diseases. Additionally, further research is needed to elucidate the mechanism of action of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea and identify its molecular targets and pathways. Furthermore, the development of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea is a promising chemical compound that has been extensively studied for its potential therapeutic applications. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea exhibits potent anticancer, antiviral, and antibacterial activity and has several advantages for lab experiments. However, further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in preclinical and clinical studies. The future directions of N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea research are diverse and promising, and may lead to the development of novel therapies for various diseases.
合成法
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by reacting 4-methylphenylisothiocyanate with 2-thienylmethylamine in the presence of a suitable solvent and catalyst. The reaction is carried out at a moderate temperature and pressure, and the resulting product is purified by recrystallization. The yield of the synthesis method is typically high, and the purity of the product can be confirmed by various spectroscopic techniques, such as NMR and IR.
科学的研究の応用
N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of medicine. In particular, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has also been shown to possess antiviral activity against several viruses, including HIV, hepatitis B, and influenza virus. Furthermore, N-(4-methylphenyl)-N'-(2-thienylmethyl)thiourea has been found to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-(4-methylphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S2/c1-10-4-6-11(7-5-10)15-13(16)14-9-12-3-2-8-17-12/h2-8H,9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGPJGDYXRBMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

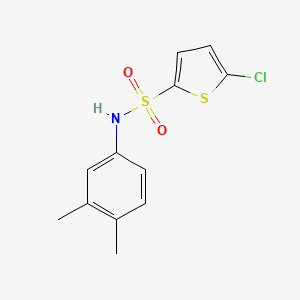
![2-[(3-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5843723.png)
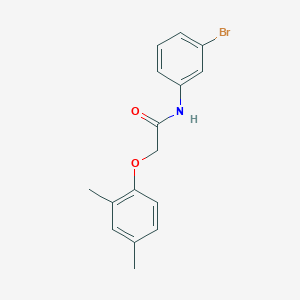
![N-ethyl-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5843757.png)

![ethyl 4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5843768.png)
![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)
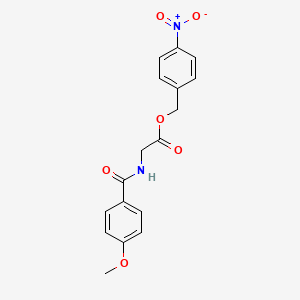
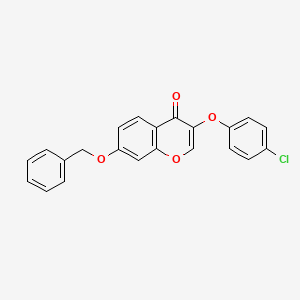
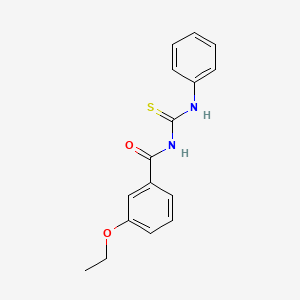
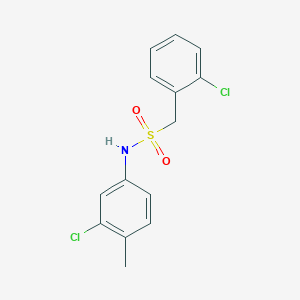
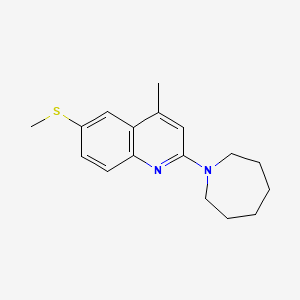

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)